![molecular formula C12H21BCl2N2O2 B3254598 {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride CAS No. 2411875-72-2](/img/structure/B3254598.png)

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride

Übersicht

Beschreibung

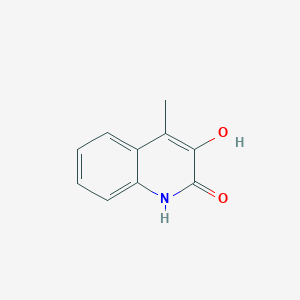

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride, also known as MPBA, is a boronic acid derivative that has been widely used in scientific research. MPBA is a white crystalline powder that is soluble in water and has a molecular weight of 292.18 g/mol. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in many areas of research.

Wissenschaftliche Forschungsanwendungen

Boronic Acid Compounds in Drug Design and Discovery

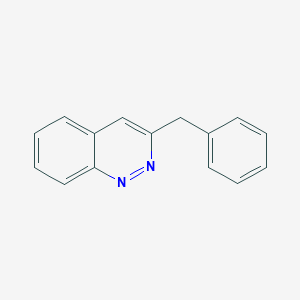

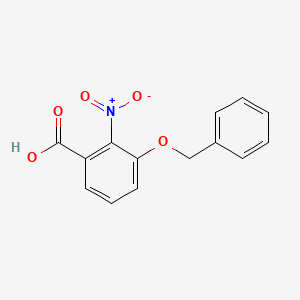

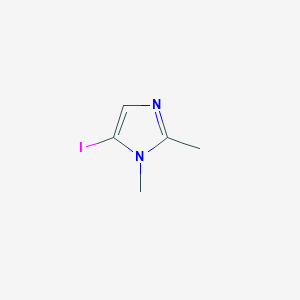

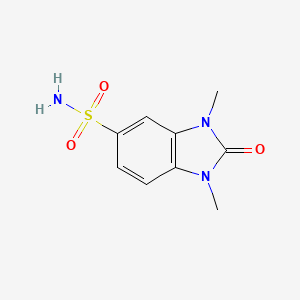

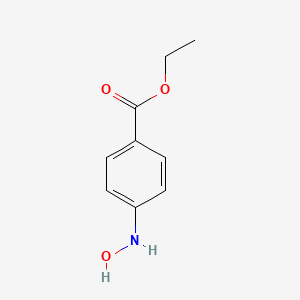

Boronic acids, including derivatives such as "{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride", have been increasingly recognized for their potential in drug design and discovery. Their unique ability to form reversible covalent bonds with substrates containing diols, such as sugars, enables them to act as inhibitors or modulators of biological processes. This characteristic is particularly valuable in the development of therapeutic agents targeting diseases with aberrant glycosylation patterns or enzyme activities.

For instance, boronic acid compounds have been explored for their therapeutic potential in cancer treatment, where they can interfere with the cellular processes of tumor cells. They have been incorporated into the structures of proteasome inhibitors, demonstrating significant efficacy in cancer therapy, including treatments for multiple myeloma and mantle cell lymphoma. The FDA's approval of several boronic acid-based drugs highlights their importance and therapeutic potential (Plescia & Moitessier, 2020).

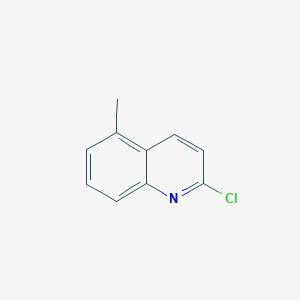

Boronic Acids in Sensing Applications

Beyond their therapeutic applications, boronic acids are utilized in the development of chemical sensors due to their ability to bind to diols and other functional groups. Sensors based on boronic acid derivatives can detect various biological and chemical substances, ranging from glucose to specific ions and molecules. These sensors are crucial for medical diagnostics, environmental monitoring, and food safety, offering a versatile platform for rapid and selective detection of targets (Bian et al., 2019).

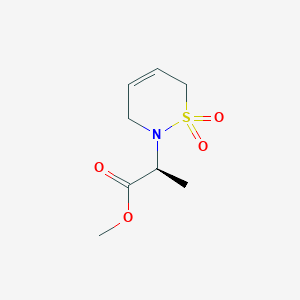

Role in Antifungal and Antimicrobial Research

Research has also highlighted the antifungal and antimicrobial activities of boronic acid compounds. Their mode of action includes inhibiting essential enzymes in microbial pathogens or disrupting critical cellular processes. This antimicrobial property is particularly important in addressing drug-resistant strains of bacteria and fungi, offering a potential pathway for developing new antimicrobial agents with unique mechanisms of action (Arvanitis, Rook, & Macreadie, 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target specific proteins or enzymes .

Mode of Action

It’s known that such compounds typically interact with their targets through binding at active sites, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce specific cellular responses .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, it’s recommended to store this compound in an inert atmosphere at room temperature for optimal stability .

Eigenschaften

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5,16-17H,6-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBYOVDQSKVRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

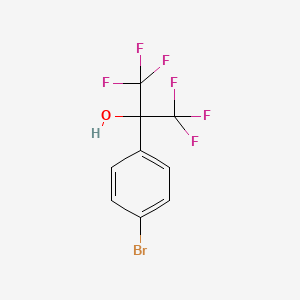

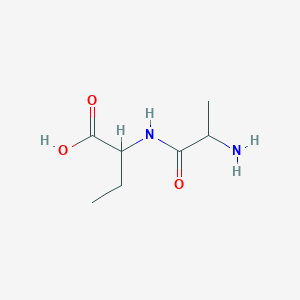

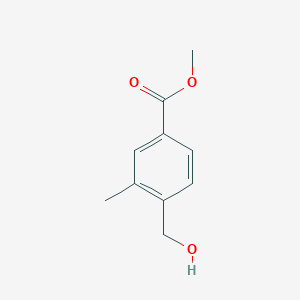

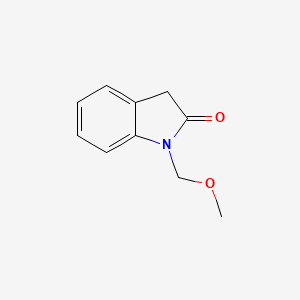

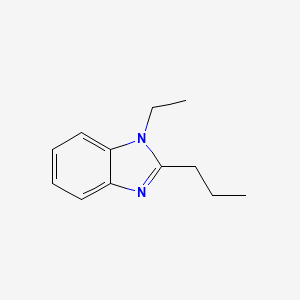

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.